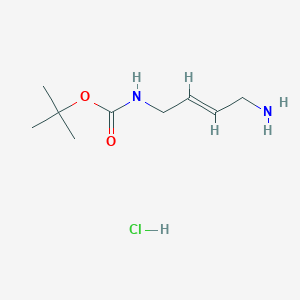

tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride

描述

tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride (CAS: 1914155-12-6) is a hydrochloride salt of a carbamate-protected amine compound. Its molecular formula is C₉H₁₉ClN₂O₂, with a molecular weight of 222.71 g/mol . The compound features a conjugated butenyl chain, a primary amine group, and a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes. It is commonly employed as a pharmaceutical intermediate due to its reactive amine functionality and solubility in polar solvents, attributed to the hydrochloride moiety .

Storage and Safety: The compound requires storage under inert conditions at 2–8°C to prevent degradation. It carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating careful handling .

属性

IUPAC Name |

tert-butyl N-[(E)-4-aminobut-2-enyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-5H,6-7,10H2,1-3H3,(H,11,12);1H/b5-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKDWOLDLXTIOX-FXRZFVDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C/CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The primary synthetic route for tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride involves the reaction between tert-butyl carbamate and 4-aminobut-2-en-1-ol. This reaction is typically conducted under controlled conditions to optimize yield and purity.

- Reaction Setup: The synthesis is usually performed under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

- Temperature Control: The reaction temperature is maintained in the range of 0 to 8°C, commonly around 2–5°C, to ensure controlled reactivity and minimize decomposition.

- Solvent Use: Suitable solvents include polar aprotic solvents that dissolve both reactants effectively, although specific solvent systems are selected based on solubility considerations.

- Reaction Time: The reaction time varies depending on scale and conditions but is optimized to maximize yield while maintaining product integrity.

Table 1: Typical Reaction Conditions for Synthesis

| Parameter | Condition |

|---|---|

| Atmosphere | Inert (N2 or Ar) |

| Temperature | 0–8°C (commonly 2–5°C) |

| Solvent | Polar aprotic (e.g., dichloromethane, THF) |

| Reaction Time | Several hours (variable) |

| Yield | Up to 85% |

Alternative synthetic approaches involve the use of tert-butyl chloroformate reacting with 4-aminobut-2-en-1-ol in the presence of a base catalyst at room temperature, though yields and purity may vary depending on conditions applied.

Industrial Production Methods

For large-scale industrial synthesis, automated reactors are employed to ensure consistent product quality and high throughput. Key features of industrial production include:

- Automated Reactor Systems: These allow precise control over temperature, mixing, and reaction time.

- Quality Control: Rigorous analytical monitoring (e.g., HPLC, NMR) is performed to maintain purity and batch-to-batch consistency.

- Scalability: The process is optimized to scale from laboratory to industrial volumes without compromising yield or product specifications.

- Safety Considerations: Handling of reagents and byproducts is managed under strict safety protocols due to the reactive nature of intermediates.

Industrial methods mirror laboratory synthetic routes but emphasize reproducibility and efficiency.

Stock Solution Preparation

The compound's solubility properties influence preparation of stock solutions for research and application purposes. The following table summarizes volumes required to prepare stock solutions of different concentrations from given masses of the compound:

Table 2: Stock Solution Preparation Volumes

| Mass of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |

|---|---|---|---|

| 1 mg | 4.4901 | 0.898 | 0.449 |

| 5 mg | 22.4507 | 4.4901 | 2.2451 |

| 10 mg | 44.9014 | 8.9803 | 4.4901 |

This table assists in precise solution preparation based on molecular weight (222.71 g/mol) and desired molarity, critical for reproducible experimental conditions.

Chemical Reactions and Further Functionalization

The synthetic preparation of this compound also considers its subsequent chemical reactivity, which guides the choice of preparation methods to maintain functional group integrity.

- Oxidation Reactions: The compound can be oxidized under controlled conditions using agents like potassium permanganate.

- Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed for further transformations.

- Substitution Reactions: The amino group is reactive in nucleophilic substitution, necessitating mild preparation conditions to preserve this functionality.

These chemical properties influence the choice of reaction conditions during synthesis to avoid premature or undesired modifications.

Research Findings and Optimization

Recent studies have optimized the preparation of this compound to improve yield, purity, and scalability:

- Temperature Optimization: Maintaining low temperatures (0–5°C) reduces side reactions and decomposition.

- Inert Atmosphere: Prevents oxidation and moisture-sensitive side reactions.

- Automated Systems: Use of automated reactors in industrial settings enhances reproducibility.

- Purification Techniques: Crystallization and chromatographic methods are employed post-synthesis to achieve high purity.

These findings are supported by case studies in enzyme mechanism research and drug development, where the compound's purity and stability are critical.

Summary Table of Preparation Methods

| Preparation Aspect | Details | Notes |

|---|---|---|

| Starting Materials | tert-Butyl carbamate, 4-aminobut-2-en-1-ol | High purity reagents preferred |

| Reaction Atmosphere | Inert (N2 or Ar) | Prevents oxidation |

| Temperature Range | 0–8°C, optimized at 2–5°C | Controls reaction rate |

| Solvents Used | Polar aprotic solvents | Enhances solubility and reaction |

| Reaction Time | Variable, typically several hours | Optimized for yield |

| Industrial Scale | Automated reactors with quality control | Ensures consistency and purity |

| Purification | Crystallization, chromatography | Achieves high purity |

| Yield | Up to 85% | Dependent on conditions |

化学反应分析

Types of Reactions

tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: It undergoes substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

科学研究应用

Organic Synthesis

tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to corresponding oxides | Potassium permanganate |

| Reduction | Forms amines or other reduced products | Lithium aluminum hydride |

| Substitution | Amino group participates in substitution reactions | Various nucleophiles |

Biochemical Assays

In biological research, this compound is utilized as a reagent in biochemical assays. Its stability and reactivity make it suitable for studying enzyme mechanisms and protein interactions . For instance, it can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes that modulate enzymatic activity.

Therapeutic Applications

Research is ongoing into the potential therapeutic applications of this compound. It has been explored for its efficacy in various drug formulations and as a potential anti-tumor agent due to its ability to interact with specific molecular targets involved in cancer pathways .

Case Study 1: Enzyme Mechanism Studies

In a study examining the role of various carbamates in enzyme catalysis, this compound was shown to inhibit certain enzymes selectively. This property was leveraged to understand the enzyme's active site dynamics and substrate specificity .

Case Study 2: Drug Development

A recent investigation focused on developing STING agonists for cancer therapy utilized this compound as a key intermediate. The study highlighted its ability to enhance immune response against tumors when incorporated into therapeutic agents .

Industrial Applications

In industrial settings, this compound is used in the production of various chemicals and materials. Its role as an intermediate in chemical manufacturing processes underscores its importance in creating high-value products .

作用机制

The mechanism of action of tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application .

相似化合物的比较

Solubility and Stability

- Target Compound : The hydrochloride salt enhances water solubility compared to its free base (C₉H₁₈N₂O₂), making it preferable for aqueous reaction conditions .

- Cyclohexyl Analog (CAS 195314-59-1) : The saturated cyclohexyl group increases lipophilicity (logP ~1.8 predicted), reducing aqueous solubility but improving membrane permeability in drug design .

Thermal Stability

- Boc-protected amines generally decompose above 150°C.

Hazard Profiles

- Target Compound : Moderate toxicity (H302, H315, H319, H335) due to amine reactivity and hydrochloride corrosivity .

- Bromobenzyl-Substituted Analog (CAS 1286264-34-3) : Additional hazards (e.g., H317, H410) from bromine, requiring stringent waste management .

- Branched Analog (CAS 1179359-61-5): Limited hazard data, but methyl groups may reduce acute toxicity compared to linear chains .

Research Findings and Industrial Relevance

Comparative Performance in Drug Development

- Bioavailability : Cyclohexyl analogs (e.g., CAS 195314-59-1) show higher logP values (~2.1) than the target compound (~1.5), favoring passive diffusion in intestinal absorption .

- Metabolic Stability : Branched analogs (e.g., CAS 1179359-61-5) resist cytochrome P450 oxidation better than linear chains, extending half-life in vivo .

生物活性

tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride is a carbamate derivative characterized by its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural properties that facilitate interactions with various biological targets, influencing pathways related to inflammation, pain, and possibly cancer. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

- Molecular Formula : C₉H₁₉ClN₂O₂

- Molecular Weight : 222.71 g/mol

- CAS Number : 1914155-12-6

The compound features a tert-butyl group which enhances its solubility and stability, making it suitable for various applications in pharmaceuticals and organic synthesis.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several promising biological activities:

- Anti-inflammatory Properties : The compound may inhibit pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases.

- Analgesic Effects : Its structure allows interaction with pain signaling pathways, potentially providing relief in pain management scenarios.

- Anticancer Potential : As an intermediate in synthesizing compounds like jaspine B, which has shown anticancer properties, this carbamate derivative may play a role in developing anti-cancer therapies.

The mechanism by which this compound exerts its effects involves:

- Interaction with Enzymes and Receptors : The compound can act as an inhibitor or activator of specific enzymes and receptors, modulating biochemical pathways relevant to disease processes.

- Formation of Stable Carbamate Bonds : The stability provided by the tert-butyl group enhances the nucleophilicity of the amino group, allowing for effective interactions with biological targets.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

Research has shown that derivatives of this compound can inhibit cancer cell proliferation. A study utilizing jaspine B indicated that compounds derived from this carbamate exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Synthesis and Application

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-aminobut-2-en-1-ol under controlled conditions. This process can be optimized for yield and purity using automated reactors in industrial settings.

Table 2: Synthesis Conditions

| Reaction Components | Conditions | Yield (%) |

|---|---|---|

| Tert-butyl carbamate + 4-amino... | Inert atmosphere, 0–5°C | Up to 85% |

| Tert-butyl chloroformate + 4-amino... | Base catalyst, room temperature | Variable |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via Boc protection of a primary amine intermediate. A common approach involves reacting 4-aminobut-2-en-1-amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. Catalytic bases like DMAP or TEA are often used to drive the reaction . Post-synthesis, hydrochloric acid is added to form the hydrochloride salt. Yield optimization requires precise stoichiometric control (1:1.2 molar ratio of amine to Boc anhydride) and monitoring via TLC or HPLC. For impurities, recrystallization from ethanol/water mixtures is recommended .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- NMR : and NMR should confirm the presence of the tert-butyl group (δ ~1.4 ppm for ), the enamine double bond (δ 5.2–5.8 ppm), and carbamate carbonyl (δ ~155 ppm in ) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% by area under the curve).

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 217.1 (free base) and [M-Cl] at m/z 253.1 (hydrochloride) .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported physical properties (e.g., melting point, solubility) across literature?

- Methodological Answer : Contradictions often arise from polymorphic forms or hydration states. For example:

- Melting Point : Differential Scanning Calorimetry (DSC) can identify polymorphs by comparing endothermic peaks.

- Solubility : Use shake-flask methods in buffered solutions (pH 1–7.4) to map pH-dependent solubility. Conflicting data may stem from ionic strength variations or residual solvents .

- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) can unambiguously determine molecular packing and hydrogen-bonding patterns, resolving structural ambiguities .

Q. How does the compound’s stability under acidic/basic conditions impact its application in peptide synthesis?

- Methodological Answer : The Boc group is acid-labile but stable to bases. To assess stability:

- Acidic Conditions : Incubate in 10% TFA/DCM and monitor deprotection kinetics via HPLC. Half-life (<30 min at 25°C) confirms rapid cleavage, making it suitable for solid-phase peptide synthesis (SPPS) .

- Basic Conditions : Exposure to 1M NaOH (24 hrs) shows <5% degradation, indicating compatibility with alkaline coupling reagents like HOBt/DIC .

Q. What computational tools predict the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for carbamate reactivity. Key parameters:

- Electrophilicity Index (ω) : Higher ω values correlate with faster reaction rates.

- NBO Analysis : Quantifies charge distribution on the carbonyl carbon, guiding solvent selection (e.g., DCM vs. THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。